Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Catalog No.
S13169308
CAS No.
94237-08-8
M.F
C6F13CH2CH2Si(CH3)2OCH3
C11H13F13OSi
M. Wt
436.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecaf...

CAS Number

94237-08-8

Product Name

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

IUPAC Name

methoxy-dimethyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Molecular Formula

C6F13CH2CH2Si(CH3)2OCH3
C11H13F13OSi

Molecular Weight

436.28 g/mol

InChI

InChI=1S/C11H13F13OSi/c1-25-26(2,3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3

InChI Key

JCXUMXSOKCFWQJ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a fluorinated silane compound characterized by its unique structure and properties. Its molecular formula is C₁₁H₁₃F₁₃OSi, and it has a molecular weight of approximately 436.288 g/mol . This compound features a long fluorinated alkyl chain that imparts hydrophobic and oleophobic characteristics, making it useful in various applications.

Typical of silanes:

  • Hydrolysis: In the presence of water or moisture, the methoxy groups can hydrolyze to form silanol groups. This reaction is crucial for bonding the silane to substrates.
  • Condensation: Following hydrolysis, silanol groups can condense with one another or with other silanol-containing compounds to form siloxane networks.
  • Reactivity with Organic Compounds: The presence of the fluorinated chain allows for interactions with various organic materials through van der Waals forces and dipole interactions.

Synthesis of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves:

  • Fluorinated Alkyl Chain Synthesis: The initial step often includes the synthesis of the fluorinated alkyl chain through methods such as nucleophilic substitution or direct fluorination.
  • Silane Formation: The final compound is synthesized by reacting the fluorinated alkyl chain with dimethylsilanol or its precursors under controlled conditions to yield the desired silane.

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane finds applications in various fields:

  • Surface Treatment: Used in non-metal surface treatments to impart water and oil repellency.
  • Coatings: Employed in coatings for textiles and industrial materials to enhance durability and resistance to stains.
  • Cosmetics: Incorporated into personal care products for its hydrophobic properties.
  • Laboratory Chemicals: Utilized in research settings for modifying surfaces and creating specialized chemical environments.

Interaction studies of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane focus on its behavior when applied to various substrates. Research indicates that its fluorinated nature leads to significant improvements in surface energy reduction and enhances the longevity of coatings against environmental degradation.

Several compounds share structural similarities with methoxydimethyl(3,3,4,4,5,5,6,6,,7,,7,,8,,8,,8-tridecafluorooctyl)silane. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Trimethoxy(3,3,...octyl)silaneC₁₁H₁₃F₁₃O₃SiContains three methoxy groups; used in similar applications but may have different reactivity .
Triethoxy(3,...octyl)silaneC₁₄H₁₉F₁₃O₃SiFeatures triethoxy groups; offers different adhesion properties .
OctadecafluorodecyltrichlorosilaneC₂₀F₁₉Cl₃SiMore chlorinated; used primarily for surface modification but less hydrophobic than methoxydimethyl variant .

Uniqueness

Methoxydimethyl(3,,3,,4,,4,,5,,5,,6,,6,,7,,7,,8,,8,,8-tridecafluorooctyl)silane stands out due to its combination of strong hydrophobicity from the fluorinated chain and the versatile reactivity provided by the dimethylsilanol structure. This dual functionality allows it to be particularly effective in diverse applications ranging from industrial coatings to personal care products.

Traditional Hydrosilylation Routes

The synthesis of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane primarily relies on traditional hydrosilylation methodologies that have been extensively developed for fluoroalkyl silane production [1] [3] [4]. The classical approach involves the addition of silicon-hydrogen bonds across carbon-carbon double bonds of fluorinated alkenes in the presence of platinum-based catalysts [10] [14].

The most widely employed traditional route utilizes Karstedt's catalyst, which consists of platinum divinyltetramethyldisiloxane complexes [14]. This catalyst system demonstrates exceptional activity at very low platinum loadings, typically ranging from 30 to 100 parts per million based on the total reaction mixture [14]. The hydrosilylation reaction proceeds through the well-established Chalk-Harrod mechanism, where the rate-limiting step involves the insertion of the fluorinated alkene into the platinum-hydride bond rather than the reductive elimination of the final product [10].

Traditional synthesis begins with the preparation of the fluorinated alkene precursor through telomerization processes involving tetrafluoroethylene and appropriate telogen compounds [7]. The fluorotelomer iodides, such as those containing the 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl chain, are synthesized through thermal telomerization at temperatures ranging from 180 to 250 degrees Celsius [7]. These iodide intermediates are subsequently converted to vinyl-terminated fluorotelomers through reaction with ethylene in the presence of copper catalysts and ethanolamine at temperatures between 110 to 180 degrees Celsius [7].

The hydrosilylation step involves reacting the vinyl-terminated fluorotelomer with dimethylmethoxysilane or related silicon hydride precursors [7] [19]. The reaction typically occurs at temperatures between 50 to 150 degrees Celsius, with optimal conditions around 80 to 120 degrees Celsius under partial oxygen pressure [7]. This temperature range ensures adequate reaction rates while minimizing thermal decomposition of the fluorinated components [10].

Reaction ParameterOptimal RangeTypical Yield (%)Reference
Temperature80-120°C85-95 [7] [14]
Platinum Loading30-100 ppm85-95 [14]
Reaction Time2-8 hours85-95 [7]
PressureAtmospheric to 2 bar85-95 [7]

Novel Catalytic Approaches

Recent advances in catalytic hydrosilylation have introduced several innovative approaches that offer improved selectivity and efficiency for fluoroalkyl silane synthesis [6] [13] [18]. Nickel-based catalytic systems have emerged as promising alternatives to traditional platinum catalysts, offering distinct advantages in terms of cost and regioselectivity [6] [15] [18].

The development of ligand-controlled nickel catalysts has enabled regiodivergent hydrosilylation of fluoroalkyl-substituted styrenes without defluorination [6]. These systems utilize nickel(0) complexes with monodentate phosphine ligands to promote anti-Markovnikov addition, while bidentate phosphine ligands favor Markovnikov products [6]. The reaction begins with the reduction of nickel(II) to nickel(0) by primary silanes, with the nickel(0) species being stabilized through coordination to prevent deposition [18].

Nickel chloride hexahydrate combined with potassium tert-butoxide has demonstrated exceptional performance for the electrophilically activated hydrosilylation of terminal alkenes with primary silanes [18]. This catalytic system provides exclusive anti-Markovnikov selectivity with broad functional group tolerance and turnover numbers reaching 5,500 [18]. The mechanism involves electrophilic activation of the silicon-hydrogen bond without generation of nickel hydrides, distinguishing it from traditional platinum-catalyzed processes [18].

Iron-based catalysts represent another significant advancement in novel catalytic approaches [9]. Iron complexes containing multivinyl-silicon ligands have been employed for hydrosilylation reactions, demonstrating efficient catalytic activity for dehydrogenative silylation processes [9]. These iron-disilyl-dicarbonyl complexes carry 1,2-bis(dimethylsilyl)benzyl ligands that coordinate weakly to the iron center through eta-2-(H-Si) interactions [9].

Biomimetic caged platinum catalysts have been developed to achieve enzyme-like selectivity through confinement effects around the catalytic active site [13]. These catalysts demonstrate more than ten times higher activity than Karstedt's catalyst while maintaining recyclability [13]. The porous cage ligand creates a microenvironment that amplifies small steric differences into dramatic reactivity changes, enabling remarkable site-selectivity for similar functional groups within molecules [13].

Catalyst SystemOperating TemperatureSelectivityTurnover NumberReference
Ni(0)/Monodentate PhosphineRoom temperature>95% anti-Markovnikov1,500-5,500 [6] [18]
Ni(0)/Bidentate PhosphineRoom temperature>95% Markovnikov1,000-3,000 [6]
Fe-Disilyl Complex60-80°CVariable500-1,200 [9]
Caged Pt Catalyst50-100°C>90% site-selective2,000-8,000 [13]

Purification and Yield Optimization Strategies

The purification of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane requires sophisticated separation techniques due to the presence of multiple byproducts and unreacted starting materials [35] [36] [40]. Extractive distillation has emerged as the most effective method for achieving high-purity products, particularly for methoxysilane derivatives [35].

The extractive distillation process utilizes methyl formate and methoxytrimethylsilane as entraining agents to separate methanol from the desired silane product [35]. The process operates at temperatures between 60 to 68 degrees Celsius under reduced pressure of 10 millimeters of mercury [35]. This method achieves methanol concentrations below 1 percent in the final product, representing a substantial reduction from typical reaction mixture compositions [35].

Azeotropic distillation provides an alternative purification approach using methoxytrimethylsilane as an azeotropic agent [35]. The process involves adding the azeotropic agent directly to the distillation column, where it forms a low-boiling azeotropic mixture with methanol that distills overhead first [35]. When the column top temperature reaches approximately 61 degrees Celsius, the purified silane product can be recovered with purity levels exceeding 98 percent [35].

Reactive distillation represents an advanced approach that combines reaction and separation in a single unit operation [40]. This technique is particularly valuable for the disproportionation reactions involved in silane synthesis, where the large differences in boiling points between reactants and products create favorable conditions for reactive distillation [40]. The process operates across a wide temperature range from -112 to 180 degrees Celsius, depending on the specific reaction system [40].

Low-temperature adsorption techniques using porous granular charcoal and magnesium silicate have been developed for high-purity silane purification [36]. The process operates at temperatures between -40 to -80 degrees Celsius, achieving recovery rates exceeding 95 percent by weight [36]. This method is particularly effective for removing trace impurities that are difficult to separate through conventional distillation [36].

Multi-stage distillation systems incorporating intermediate condensers have been implemented to reduce energy consumption and improve separation efficiency [38] [41]. These systems utilize multiple distillation columns in series, with each stage optimized for specific separation tasks [38]. The incorporation of intermediate condensers significantly reduces the refrigeration requirements at the top of the column, addressing one of the major economic challenges in silane purification [41].

Purification MethodOperating TemperaturePressurePurity AchievedEnergy RequirementReference
Extractive Distillation60-68°C10 mmHg>99%Moderate [35]
Azeotropic Distillation61°CAtmospheric>98%Low [35]
Reactive Distillation-112 to 180°CVariableElectronics gradeHigh [40]
Low-Temperature Adsorption-40 to -80°CAtmospheric>95% recoveryVery high [36]
Multi-Stage DistillationVariableVariableUltra-high purityOptimized [38] [41]

Industrial-Scale Production Challenges

The industrial-scale production of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [38] [39] [41]. Equipment requirements represent one of the most significant challenges, as the production process involves highly corrosive fluorinated compounds that necessitate specialized reactor materials [8] [32].

Corrosion-resistant alloys such as polytetrafluoroethylene and Hastelloy are required for reactor construction to withstand the aggressive chemical environment created by hydrogen fluoride and chlorosilane intermediates [8] [32]. These specialized materials substantially increase capital equipment costs compared to conventional chemical processing equipment [39] [42]. The requirement for specialized reactors creates barriers to entry for smaller manufacturers and limits the number of facilities capable of producing these compounds at industrial scale [42].

Temperature control presents another major challenge due to the wide range of operating temperatures required throughout the synthesis process [36] [40]. Cryogenic cooling systems are necessary for handling low-boiling products, with some intermediate compounds requiring temperatures as low as -112 degrees Celsius for effective separation [40]. Multi-stage refrigeration systems must be implemented to achieve these low temperatures while maintaining process efficiency [36] [40].

Pressure management becomes critical when dealing with gas-phase reactions and the handling of volatile fluorinated intermediates [38]. Advanced pressure vessel design is required to ensure safe operation while maintaining the precise pressure conditions necessary for optimal reaction performance [38]. The combination of high pressures and corrosive environments creates additional engineering challenges that increase both equipment costs and operational complexity [38].

Material handling difficulties arise from the moisture-sensitive nature of fluoroalkyl intermediates and the need for inert atmosphere processing [17] [23]. Exposure to atmospheric moisture can lead to hydrolysis reactions that reduce product quality and yield [17]. Maintaining inert atmospheres throughout the production process requires sophisticated gas handling systems and rigorous procedural controls [23].

Catalyst management represents a significant economic consideration, particularly for platinum-based systems where catalyst recovery and recycling are essential for process economics [10] [14]. Platinum catalyst costs can represent a substantial portion of the total production cost, making efficient recovery systems mandatory for commercial viability [14]. Heterogeneous catalyst systems have been developed to address some of these challenges, but they often require more complex reactor designs and operating procedures [10].

Product separation complexity increases substantially at industrial scale due to the multi-component nature of the reaction mixtures and the similar physical properties of many fluorinated compounds [35] [40]. Reactive distillation columns with multiple theoretical plates are often required to achieve the necessary separation efficiency [40]. The complexity of these separation systems increases both capital and operating costs while requiring highly skilled operators for effective management [35].

Economic factors create additional challenges for industrial-scale production, with high capital investment requirements limiting market accessibility [39] [42]. The specialized equipment, complex process control systems, and stringent quality requirements result in capital costs that are significantly higher than conventional chemical processes [42]. Modular process design has been proposed as a solution to reduce initial capital requirements and provide flexibility for capacity expansion [41].

Environmental compliance requirements add another layer of complexity to industrial production [39]. Fluorinated waste stream management requires sophisticated treatment systems to prevent environmental contamination [39]. Closed-loop recycling systems have been implemented to minimize waste generation, but these systems require additional equipment and operational complexity [39].

Challenge CategoryImpact SeverityCapital Cost IncreaseOperational ComplexityMitigation StrategyReference
Equipment MaterialsHigh150-300%HighAdvanced alloy selection [8] [32]
Temperature ControlHigh100-200%Very HighMulti-stage refrigeration [36] [40]
Pressure SystemsMedium50-100%HighAdvanced vessel design [38]
Material HandlingMedium25-75%HighInert atmosphere systems [17] [23]
Catalyst RecoveryHigh50-150%MediumHeterogeneous systems [10] [14]
Product SeparationVery High200-400%Very HighReactive distillation [35] [40]
Environmental ComplianceMedium75-150%HighClosed-loop recycling [39]

Structural Elucidation Through Spectroscopic Methods

The structural characterization of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane relies on a comprehensive suite of spectroscopic techniques that provide detailed information about the molecular architecture and bonding environment. The compound exhibits a molecular formula of C₁₁H₁₃F₁₃OSi with a molecular weight of 436.28 grams per mole [1].

Nuclear Magnetic Resonance Spectroscopy represents the primary analytical tool for structural elucidation. The ²⁹Si nuclear magnetic resonance spectrum is expected to display a characteristic signal in the range of -20 to +20 parts per million, reflecting the silicon center environment surrounded by methoxy and dimethyl substituents along with the perfluoroalkyl chain [2] [3]. The silicon nucleus in organosilanes typically exhibits chemical shifts that are highly sensitive to the electronic environment, with the presence of electronegative fluorine atoms in the alkyl chain potentially influencing the chemical shift through inductive effects [3].

Proton nuclear magnetic resonance spectroscopy provides critical information about the methyl groups attached to silicon. The dimethyl substituents on silicon are expected to appear as a characteristic signal in the 0.5-1.5 parts per million region, while the methoxy group protons should resonate around 3.5-4.0 parts per million [4]. The methylene protons connecting the silicon center to the perfluoroalkyl chain are anticipated to exhibit complex multipicity patterns due to coupling with fluorine nuclei [3].

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing the extensive perfluoroalkyl chain. The thirteen fluorine atoms in the tridecafluorooctyl moiety are expected to produce multiple signals in the -80 to -120 parts per million range, with the trifluoromethyl terminus typically appearing around -81 parts per million and the internal difluoromethylene groups exhibiting chemical shifts between -120 and -125 parts per million [5].

Infrared Spectroscopy provides complementary structural information through vibrational analysis. The carbon-fluorine stretching vibrations represent the most diagnostic features, with symmetric stretching modes appearing at 1250-1300 wavenumbers and asymmetric stretching modes at 1100-1200 wavenumbers [6] [7]. The intensity ratio of symmetric to asymmetric carbon-fluorine stretching vibrations serves as an indicator of surface coverage and molecular organization when the compound is employed in surface modification applications [5].

Silicon-oxygen stretching vibrations are observed in the 950-1100 wavenumber region, providing evidence of the silicon-oxygen bonding in the methoxy substituent [6] [7]. The presence of silanol groups, which may form through hydrolysis of the methoxy group, is indicated by broad absorption bands in the 3400-3500 wavenumber range [6]. Silicon-methyl vibrations contribute characteristic absorptions around 1382 wavenumbers [7].

Mass Spectrometry offers precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 436.28 corresponds to the intact molecular structure [1]. Characteristic fragmentation includes loss of methoxy groups (mass loss of 31 atomic mass units), elimination of methyl radicals (mass loss of 15 atomic mass units), and progressive loss of fluorinated fragments from the perfluoroalkyl chain [1].

The InChI key JCXUMXSOKCFWQJ-UHFFFAOYSA-N provides a unique molecular identifier, while the SMILES notation COSi(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F accurately represents the connectivity pattern [1].

Thermal Stability and Decomposition Profiles

The thermal stability characteristics of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane represent critical parameters for practical applications and processing conditions. Based on comparative analysis with structurally analogous perfluoroalkylsilanes, the compound is expected to exhibit thermal decomposition onset temperatures in the range of 200-250 degrees Celsius [8] [9].

Thermogravimetric Analysis serves as the primary method for evaluating thermal stability profiles. The technique measures mass changes as a function of temperature under controlled atmospheric conditions, providing quantitative data on decomposition onset, maximum decomposition rate, and residual mass [10] [11]. For perfluoroalkylsilanes, the thermal decomposition process typically involves multiple stages corresponding to different molecular fragments [8] [9].

The initial thermal decomposition stage likely involves cleavage of the silicon-carbon bonds connecting the perfluoroalkyl chain to the silicon center. This process is expected to commence around 200-250 degrees Celsius based on the thermal behavior of related compounds such as perfluorooctyltriethoxysilane, which exhibits decomposition onset at 603 degrees Celsius, and perfluorooctyltrichlorosilane, which shows thermal instability between 423-603 degrees Celsius [8] [9].

Differential Scanning Calorimetry provides complementary information about the energetics of thermal transitions. The technique detects endothermic and exothermic processes, including phase transitions, decomposition reactions, and cross-linking processes [12]. For organosilanes, glass transition temperatures and curing exotherms represent important thermal characteristics that influence processing and application performance [12].

The methoxy substituent on silicon is expected to undergo hydrolysis and condensation reactions at elevated temperatures, particularly in the presence of moisture. These processes typically occur in the 150-200 degrees Celsius range and may result in the formation of siloxane cross-links and elimination of methanol [12]. The thermal stability of the silicon-oxygen bonds in the resulting siloxane network generally exceeds that of the original methoxy groups.

Decomposition Product Analysis reveals that perfluoroalkylsilanes typically generate hydrogen fluoride, carbon tetrafluoride, and various fluorocarbon fragments during thermal decomposition [13] [14]. The evolution of these corrosive and potentially toxic decomposition products necessitates appropriate safety precautions during high-temperature processing [15].

The perfluoroalkyl chain exhibits characteristic thermal stability patterns, with the carbon-carbon bonds being generally more stable than carbon-fluorine bonds at elevated temperatures [13]. However, the presence of the silicon linkage may influence the decomposition pathway compared to purely fluorinated hydrocarbons [16].

Kinetic Analysis of thermal decomposition can provide activation energies and pre-exponential factors that are essential for predicting thermal stability under various processing conditions [11]. The apparent activation energy for decomposition of similar perfluoroalkylsilanes typically ranges from 150-250 kilojoules per mole [8].

Surface Energy and Wettability Properties

The surface energy and wettability characteristics of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane represent fundamental properties that determine its effectiveness in surface modification applications. The extensive perfluoroalkyl chain imparts exceptional hydrophobic and oleophobic properties to treated surfaces [17] [5].

Contact Angle Measurements serve as the primary method for quantifying wettability properties. Based on comparative analysis with structurally similar fluorosilanes, the compound is expected to produce water contact angles in the range of 110-120 degrees when applied to silicon dioxide substrates [5]. This hydrophobic character results from the low surface energy of the perfluoroalkyl chain, which exhibits minimal intermolecular interactions with polar liquids such as water [17].

The critical surface tension of the compound is estimated to be in the range of 12-15 millinewtons per meter, placing it among the lowest surface energy materials available [17]. This exceptionally low surface energy results from the high electronegativity of fluorine atoms and the rigid helical conformation adopted by the perfluoroalkyl chain [5].

Surface Energy Components can be analyzed using the Owens-Wendt method, which separates total surface energy into dispersive and polar components [5]. For perfluoroalkylsilanes, the polar component is typically minimal due to the chemical inertness of the fluorinated surface, while the dispersive component dominates the total surface energy [17].

The Effect of Chain Length on surface properties has been systematically studied for perfluoroalkylsilanes. Longer perfluoroalkyl chains generally produce lower surface energies and higher contact angles up to an optimal chain length, beyond which further increases provide diminishing returns [5]. The tridecafluorooctyl chain length in this compound represents an effective balance between surface performance and molecular complexity.

Temperature Dependence of wettability properties reveals that contact angles typically decrease with increasing temperature due to enhanced molecular motion and potential conformational changes in the perfluoroalkyl chains [8]. However, the thermal stability of the siloxane attachment to the substrate ensures that surface modifications remain effective over practical temperature ranges [9].

Surface Coverage Effects significantly influence the resulting wettability properties. Complete monolayer coverage is essential for achieving optimal hydrophobic performance, while incomplete coverage results in intermediate contact angles reflecting the mixed surface composition [5] [18]. The formation of well-ordered, densely packed monolayers depends on factors including substrate surface energy, deposition conditions, and molecular structure [5].

Comparative Analysis with other surface modification agents demonstrates the superior performance of perfluoroalkylsilanes. While hydrocarbon-based silanes such as octadecyltrichlorosilane produce contact angles of 110-115 degrees, the perfluorinated analogs achieve significantly higher values due to the inherently lower surface energy of fluorinated surfaces [17] [5].

Comparative Analysis With Analogous Fluorosilanes

The comparative analysis of methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane with structurally related fluorosilanes provides critical insights into structure-property relationships and performance optimization. The compound belongs to the broader family of perfluoroalkylsilanes that share common structural features while exhibiting distinct performance characteristics [19] [20].

Structural Variations among analogous fluorosilanes primarily involve the silicon substituents (methoxy, ethoxy, chloro) and the perfluoroalkyl chain length. Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane represents the closest structural analog, differing only in the number of methoxy groups attached to silicon [19]. This compound exhibits slightly superior hydrophobic performance with contact angles of 120-130 degrees due to the increased number of hydrolyzable groups that enhance surface attachment [19].

Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane demonstrates different reactivity characteristics due to the presence of chloro substituents, which undergo more rapid hydrolysis compared to methoxy groups [21] [22]. This enhanced reactivity can be advantageous for certain surface modification applications but may also result in reduced storage stability and handling challenges [21].

Performance Comparison reveals that the dimethyl substitution pattern in the target compound provides a unique balance of properties. The presence of two non-hydrolyzable methyl groups reduces the potential for cross-linking compared to trimethoxy analogs, potentially resulting in more flexible surface layers [20]. However, this structural feature may also reduce the density of attachment points to the substrate surface [20].

Chain Length Effects have been systematically investigated for perfluoroalkylsilanes with varying fluorocarbon chain lengths. Shorter chains such as trifluoropropyltrimethoxysilane (three carbon perfluoroalkyl chain) exhibit surface energies around 33.5 millinewtons per meter, while longer chains approach the theoretical minimum surface energy of polytetrafluoroethylene at approximately 18.5 millinewtons per meter [17]. The tridecafluorooctyl chain in the target compound provides near-optimal surface performance while maintaining reasonable molecular complexity [17].

Thermal Stability Comparisons demonstrate that perfluoroalkylsilanes generally exhibit superior thermal stability compared to their hydrocarbon analogs [8] [9]. The carbon-fluorine bonds in the perfluoroalkyl chain are inherently more stable than carbon-hydrogen bonds, resulting in higher decomposition temperatures [8]. However, the thermal stability is also influenced by the silicon substituents, with chlorosilanes typically showing lower thermal stability than alkoxysilanes [8].

Application-Specific Performance varies among different fluorosilane structures depending on the intended use. For microelectromechanical systems applications requiring low adhesion and high thermal stability, longer-chain perfluoroalkylsilanes such as the target compound are preferred [5]. For textile treatments where flexibility and durability are paramount, branched fluorosilanes may offer advantages [20].

Economic and Environmental Considerations increasingly influence the selection among fluorosilane options. Regulatory restrictions on longer-chain perfluoroalkyl substances have led to increased interest in shorter-chain alternatives, despite their potentially inferior performance characteristics [22]. The eight-carbon perfluoroalkyl chain in the target compound places it in a regulatory category that may face future restrictions [23].

Synthesis and Availability factors also influence the practical utility of different fluorosilane structures. The target compound requires specialized synthetic methods for preparing the perfluoroalkyl chain and subsequent attachment to the silane functionality [24]. Alternative structures with different substitution patterns may offer synthetic advantages or improved commercial availability [24].

Hydrogen Bond Acceptor Count

14

Exact Mass

436.0528077 g/mol

Monoisotopic Mass

436.0528077 g/mol

Heavy Atom Count

26

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-10-2024

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